
3-(1,2,3,6-四氢吡啶-4-基)喹啉二盐酸盐
描述
“3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride” is a chemical compound with the CAS number 1423530-31-7 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . Its molecular weight is 283.20 . More detailed physical and chemical properties could not be found.科学研究应用
Neuropharmacology
This compound has shown promise in neuropharmacological research due to its structural similarity to tetrahydropyridines (THPs), which are known to cross the blood-brain barrier. It could potentially be used to develop treatments for neurological disorders by targeting neurotransmitter systems .
Antipsychotic Research
Derivatives of this compound have been studied for their antipsychotic-like, mood-modulating, and procognitive activities. They may serve as multifunctional ligands with potential applications in treating behavioral and psychological symptoms of dementia (BPSD) .
Cancer Research
The THP moiety present in this compound is of interest in cancer research. It has been found that varying the substituents on the THP ring can significantly affect pharmacological properties, particularly as anti-inflammatory and anticancer agents .
Synthetic Pharmaceutical Agents
As a synthetic pharmaceutical agent, this compound could be used as a reference standard in pharmaceutical testing, ensuring the quality and efficacy of new drugs .
Molecular Biology
In molecular biology, this compound could be used as a tool to study the structure-activity relationship (SAR) of new molecules, aiding in the design of drugs with improved efficacy and reduced side effects .
Ophthalmology
Related compounds have been used as blockers in retinal ganglion cells. This suggests potential applications in ophthalmological research, particularly in studying the role of neurotransmitters in visual processing .
Receptor Antagonism
This compound has been associated with receptor antagonism, particularly in blocking serotonin and dopamine receptors. This could lead to new treatments for psychiatric disorders by modulating neurotransmitter activity .
Cognitive Enhancement
Some derivatives have shown memory-enhancing properties and could be used to ameliorate memory deficits, indicating potential use in cognitive enhancement therapies .
安全和危害
作用机制
Target of Action
The compound 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride is a ligand of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
The compound interacts with its targets, the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, by binding to them. This binding can lead to changes in the receptor’s activity, which can then influence the signaling pathways they are involved in .
Biochemical Pathways
The affected pathways include the dopamine and serotonin signaling pathways. These pathways play a significant role in the regulation of mood, cognition, and behavior. The downstream effects of these pathways can lead to changes in these functions .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific interactions it has with its target receptors and the subsequent changes in the signaling pathways. These effects could potentially influence mood, cognition, and behavior .
属性
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNNDJXJTJEUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC3=CC=CC=C3N=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



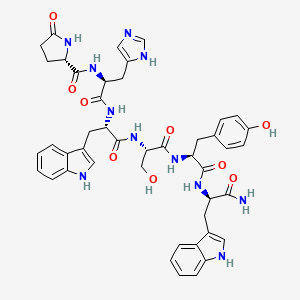
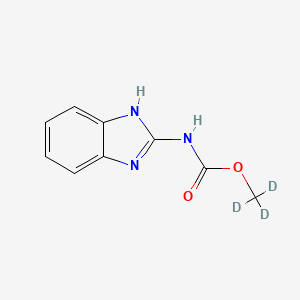

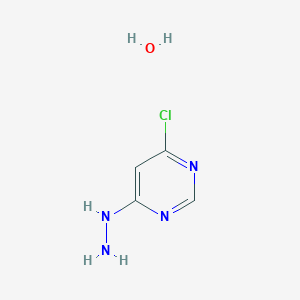

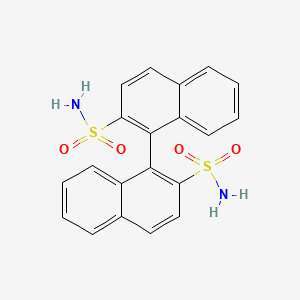


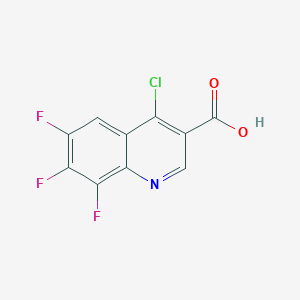
![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)
![Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1429923.png)


![5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate](/img/structure/B1429928.png)